molecular formula C18H17ClO4 B14487541 [2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate CAS No. 63846-52-6

[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate

Cat. No.: B14487541
CAS No.: 63846-52-6
M. Wt: 332.8 g/mol
InChI Key: XHIAKHIRJRCDHP-UHFFFAOYSA-N
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Description

[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a benzyloxy group, a chloroacetyl group, and a phenyl ring, all connected to a methyl acetate moiety. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via a Friedel-Crafts acylation reaction using chloroacetyl chloride and an appropriate catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloroacetyl group can be reduced to form the corresponding alcohol.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amide or thioether derivatives.

Scientific Research Applications

[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, while the chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: Similar in structure but lacks the benzyloxy and chloroacetyl groups.

    Benzyl acetate: Contains a benzyloxy group but lacks the chloroacetyl group.

    Chloroacetophenone: Contains a chloroacetyl group but lacks the benzyloxy group.

Uniqueness

The presence of both benzyloxy and chloroacetyl groups in [2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate makes it unique compared to similar compounds. This unique structure allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities.

Properties

CAS No.

63846-52-6

Molecular Formula

C18H17ClO4

Molecular Weight

332.8 g/mol

IUPAC Name

[5-(2-chloroacetyl)-2-phenylmethoxyphenyl]methyl acetate

InChI

InChI=1S/C18H17ClO4/c1-13(20)22-12-16-9-15(17(21)10-19)7-8-18(16)23-11-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3

InChI Key

XHIAKHIRJRCDHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C(=O)CCl)OCC2=CC=CC=C2

Origin of Product

United States

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